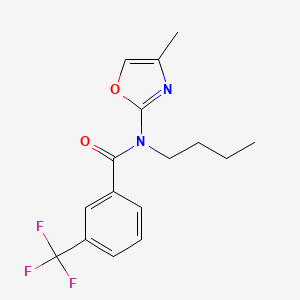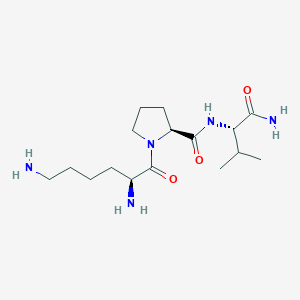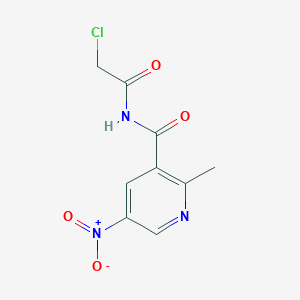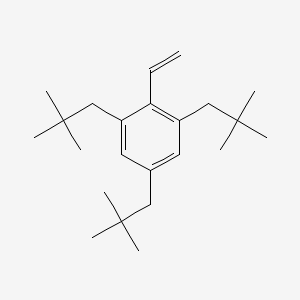
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene: is an organic compound with a complex structure, characterized by the presence of three 2,2-dimethylpropyl groups and an ethenyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with 2,2-dimethylpropyl halides under Friedel-Crafts alkylation conditions. The ethenyl group can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of a vinyl halide with the benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the ethenyl group can yield the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the 2,2-dimethylpropyl groups and the electron-withdrawing effects of the ethenyl group. These effects can alter the compound’s reactivity towards electrophiles and nucleophiles, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(2,2-dimethylpropyl)benzene: Lacks the ethenyl group, resulting in different reactivity and applications.
1,3,5-Tris(2,2-dimethylpropanamido)benzene: Contains amide groups instead of alkyl groups, leading to different chemical properties and uses.
Uniqueness
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene is unique due to the presence of both bulky 2,2-dimethylpropyl groups and a reactive ethenyl group, which together confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
57243-21-7 |
|---|---|
Molekularformel |
C23H38 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
1,3,5-tris(2,2-dimethylpropyl)-2-ethenylbenzene |
InChI |
InChI=1S/C23H38/c1-11-20-18(15-22(5,6)7)12-17(14-21(2,3)4)13-19(20)16-23(8,9)10/h11-13H,1,14-16H2,2-10H3 |
InChI-Schlüssel |
OHINBYNJHGMQDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=CC(=C(C(=C1)CC(C)(C)C)C=C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine](/img/structure/B14619453.png)

![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)


![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
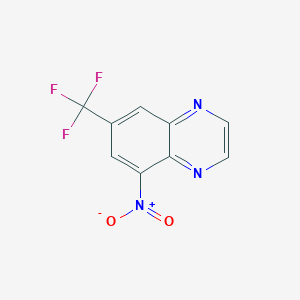
![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)
![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
